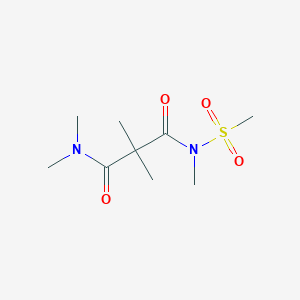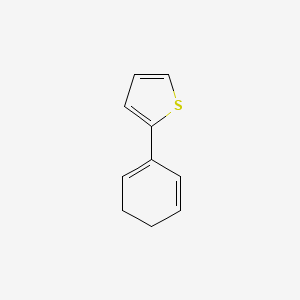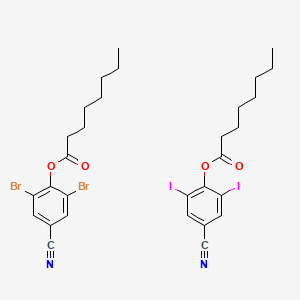
Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate: is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both iodinated and brominated phenyl groups. The presence of these halogens imparts distinct properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves the esterification of 4-cyano-2,6-diiodophenol with octanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The mixture is then purified through recrystallization or chromatography to obtain the desired product .
For the preparation of 2,6-dibromo-4-cyanophenyl octanoate, a similar esterification process is employed. The starting material, 2,6-dibromo-4-cyanophenol, is reacted with octanoic acid under acidic conditions. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the ester .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the cyano group, converting it to an amine. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The halogen atoms (iodine and bromine) on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings can yield quinones, while reduction of the cyano group results in primary amines. Substitution reactions can introduce various functional groups, such as alkyl or alkoxy groups, onto the phenyl rings .
Scientific Research Applications
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules.
Biology: : In biological research, the compound is used to study the effects of halogenated phenyl groups on biological systems. Its interactions with enzymes and receptors are of particular interest .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .
Industry: : In industrial applications, the compound is used as an additive in the production of polymers and resins. Its unique properties enhance the performance of these materials, making them more durable and resistant to degradation .
Mechanism of Action
The mechanism of action of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated phenyl groups can form strong interactions with these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bromoxynil Octanoate: Similar in structure but contains bromine atoms instead of iodine.
Ioxynil Octanoate: Contains iodine atoms but lacks the cyano group.
Uniqueness: : The presence of both iodine and bromine atoms in Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate imparts unique properties that are not found in other similar compounds. This dual halogenation enhances its reactivity and allows for more diverse chemical modifications .
Properties
CAS No. |
97268-82-1 |
|---|---|
Molecular Formula |
C30H34Br2I2N2O4 |
Molecular Weight |
900.2 g/mol |
IUPAC Name |
(4-cyano-2,6-diiodophenyl) octanoate;(2,6-dibromo-4-cyanophenyl) octanoate |
InChI |
InChI=1S/C15H17Br2NO2.C15H17I2NO2/c2*1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h2*8-9H,2-7H2,1H3 |
InChI Key |
ATFQPRVKFPMJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br.CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


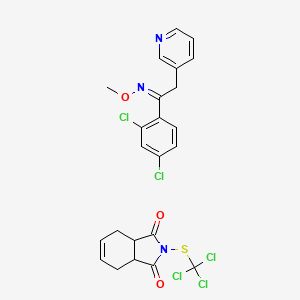
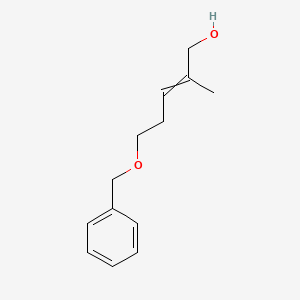
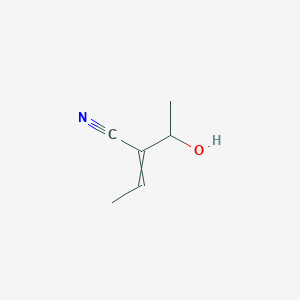
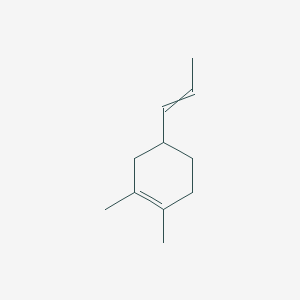

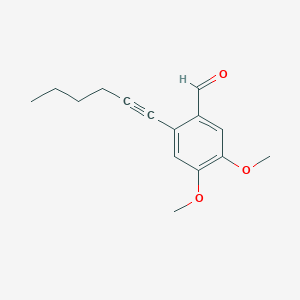

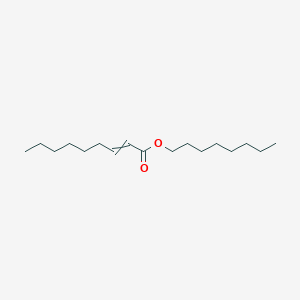

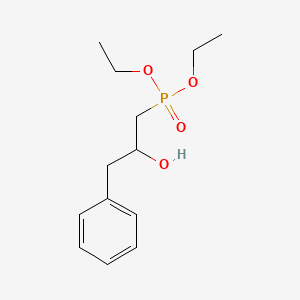
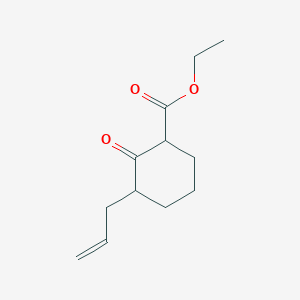
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
